Benzyl 4-iodo-1H-pyrazole-1-carboxylate
Overview
Description
“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C10H9IN2 . It appears as white to pale yellow crystals or crystalline powder . It is a member of pyrazoles and an organoiodine compound .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the use of silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) . 4-Iodopyrazole, a related compound, has been used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis
The molecular weight of “Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is 284.10 . The SMILES string representation of the molecule isIc1cnn(Cc2ccccc2)c1
. Chemical Reactions Analysis
4-Iodopyrazole, a related compound, undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is a solid at 20°C . It has a melting point range of 61.0 to 65.0°C . It is soluble in methanol . The density of the compound is 1.7±0.1 g/cm3 .Scientific Research Applications
1. Functionalization Reactions
Benzyl 4-iodo-1H-pyrazole-1-carboxylate has been studied in the context of functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives through reactions with various compounds. These reactions were examined theoretically and spectroscopically to understand the reaction mechanisms and product structures (Yıldırım, Kandemir, & Demir, 2005).
2. Synthesis of New Chemical Entities
Research has focused on preparing new pyrazole derivatives, leading to simplified methods for creating compounds like ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. These methods have enabled the synthesis of iodinated isomers and opened the path for quick access to various pyrazole series. These compounds are valuable for further exploration in chemical synthesis (Guillou & Janin, 2010).
3. Negishi Cross-Coupling Reactions
The Negishi palladium-catalyzed cross-coupling reaction has been utilized to synthesize 4-benzyl-3-ethoxy-1H-pyrazoles derivatives from 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This process has produced a range of electron-poor benzylzinc halides, contributing to the development of new chemical entities (Coutant & Janin, 2014).
4. NMR Spectroscopy Studies
1H-pyrazole derivatives have been synthesized and subjected to detailed NMR spectroscopic studies. For example, the synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles and their NMR characteristics have been explored, providing valuable information on their chemical properties (Holzer & Gruber, 1995).
5. Antimicrobial Activities
Pyrazole derivatives, including benzyl 4-iodo-1H-pyrazole-1-carboxylate, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies provide insights into the potential therapeutic applications of these compounds (Siddiqui, Idrees, Khati, & Dhonde, 2013).
Safety And Hazards
“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If inhaled or in contact with skin or eyes, it is advised to seek medical attention .
properties
IUPAC Name |
benzyl 4-iodopyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBSWZFJWFDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-iodo-1H-pyrazole-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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